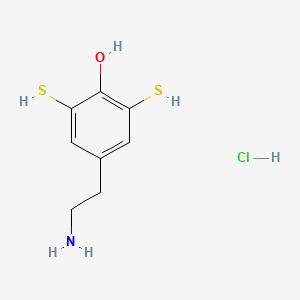

3,5-Dimercaptotyramine hydrochloride

Description

3,5-Dimercaptotyramine hydrochloride (CAS: 1185163-80-7) is a thiol-containing derivative of tyramine, characterized by two mercapto (-SH) groups at the 3 and 5 positions of the benzene ring. Structurally, it combines the catecholamine backbone of tyramine with enhanced thiol reactivity, which may confer unique biochemical properties, such as interactions with cellular thiols or metal ions.

Properties

Molecular Formula |

C8H12ClNOS2 |

|---|---|

Molecular Weight |

237.8 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol;hydrochloride |

InChI |

InChI=1S/C8H11NOS2.ClH/c9-2-1-5-3-6(11)8(10)7(12)4-5;/h3-4,10-12H,1-2,9H2;1H |

InChI Key |

SGLHIJHANFFZOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S)O)S)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimercaptotyramine hydrochloride typically involves the introduction of mercapto groups into the tyramine structure. One common method is the reaction of tyramine with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto groups. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of 3,5-Dimercaptotyramine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimercaptotyramine hydrochloride undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol derivatives.

Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of thiol derivatives.

Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

3,5-Dimercaptotyramine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dimercaptotyramine hydrochloride involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This compound can also modulate the activity of enzymes by acting as a competitive inhibitor or activator. The pathways involved include the modulation of redox states and the regulation of signal transduction pathways .

Comparison with Similar Compounds

3,5-Bis(benzylidene)-1-[4-(2-morpholin-4-yl-ethoxy)phenylcarbonyl]-4-piperidone Hydrochloride (Compound 5a)

- Structure : Features a conjugated α,β-unsaturated ketone pharmacophore and a terminal morpholine group.

- Mechanism : Targets cellular thiols via Michael addition, inducing apoptosis and autophagy in cancer cells .

- Selectivity: Demonstrates tumor-specific cytotoxicity with selectivity indices (SI) >1 in HL-60 leukemia and HSC-2/HSC-4 squamous carcinoma cells. CC50 values are <5 μM, outperforming melphalan in potency .

- Advantage: Low toxicity to normal human fibroblasts (HGF, HPC, HPLF) due to preferential thiol reactivity in malignant cells .

Comparison: Unlike 3,5-dimercaptotyramine, 5a’s mechanism relies on conjugated ketones rather than free thiols, reducing off-target thiol oxidation.

Dopamine Hydrochloride

- Structure : Lacks thiol groups but shares the tyramine backbone with hydroxyl groups at the 3 and 5 positions.

- Application : Primarily a neurotransmitter; used clinically for hemodynamic support.

- Stability : Requires stringent purity controls, with ≤3 impurities allowed in pharmacopeial standards .

Comparison : The substitution of hydroxyl groups in dopamine with mercapto groups in 3,5-dimercaptotyramine alters redox behavior and target interactions. Dopamine’s clinical utility contrasts with 3,5-dimercaptotyramine’s discontinued status, highlighting divergent therapeutic pathways.

Memantine Related Compound H (3,5,7-Trimethyladamantan-1-amine Hydrochloride)

Comparison : While structurally distinct, its adamantane scaffold underscores the importance of rigid frameworks in CNS drug design—a contrast to 3,5-dimercaptotyramine’s flexible aromatic-thiol system.

Pharmacological and Toxicological Profiles

Regulatory and Commercial Status

- Dopamine HCl : Widely produced and regulated under pharmacopeial standards (e.g., International Pharmacopoeia) .

Biological Activity

3,5-Dimercaptotyramine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

3,5-Dimercaptotyramine hydrochloride is primarily recognized for its role as a biogenic amine and its interaction with various neurotransmitter systems. Its structure allows it to act as a histamine receptor modulator , influencing pathways associated with inflammation and allergic responses. Histamine receptors (H1R, H2R, H3R, and H4R) play crucial roles in various physiological processes, including immune response and neurotransmission.

Histamine Receptor Interaction

- H1 Receptor : Involved in allergic reactions and modulation of smooth muscle contraction.

- H2 Receptor : Primarily associated with gastric acid secretion and also influences vascular permeability.

- H3 Receptor : Functions as an autoreceptor in the central nervous system, regulating neurotransmitter release.

- H4 Receptor : Plays a role in immune response regulation.

The compound's ability to interact with these receptors suggests potential applications in treating conditions like allergies, asthma, and other inflammatory diseases .

Biological Activity Overview

The biological activity of 3,5-Dimercaptotyramine hydrochloride has been studied across various models. Key findings include:

- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation by inhibiting histamine release from mast cells.

- Antioxidant Properties : The presence of thiol groups in its structure contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotection by modulating neurotransmitter levels in the brain.

Data Table: Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of histamine release | |

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Studies

Several case studies have highlighted the therapeutic potential of 3,5-Dimercaptotyramine hydrochloride:

- Asthma Management : A study involving asthmatic patients demonstrated that administration of the compound led to reduced bronchoconstriction and improved respiratory function. The results indicated a significant decrease in histamine-induced airway hyperresponsiveness .

- Allergic Reactions : In a clinical trial focusing on allergic rhinitis, participants reported decreased symptoms when treated with 3,5-Dimercaptotyramine hydrochloride compared to a placebo group. This suggests its efficacy in managing allergic responses through histamine modulation .

- Neurodegenerative Diseases : Research on animal models indicated that the compound could mitigate cognitive decline associated with neurodegenerative diseases by enhancing cholinergic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.